molecular formula C16H18N2O B2940027 N-{3-[1-(methylamino)ethyl]phenyl}benzamide CAS No. 923783-95-3

N-{3-[1-(methylamino)ethyl]phenyl}benzamide

Cat. No.: B2940027
CAS No.: 923783-95-3
M. Wt: 254.333
InChI Key: UYXDSANNXWWKSU-UHFFFAOYSA-N
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Description

N-{3-[1-(Methylamino)ethyl]phenyl}benzamide (CAS Number: 923783-95-3 ) is a high-purity chemical compound with a molecular formula of C 16 H 18 N 2 O and a molecular weight of 254.33 g/mol . This benzamide derivative features a methylaminoethyl side chain, a structure of interest in medicinal chemistry research. The compound's structural motif is related to classes of molecules investigated for their potential biological activity. For instance, research on substituted benzamides has explored their application as MEK inhibitors for cancer research . Furthermore, compounds with similar acetamidine functionalities have been identified as potent and selective inhibitors of inducible nitric oxide synthase (iNOS), presenting a promising strategy for the therapy of conditions such as malignant glioma . The specific structural features of this compound may therefore make it a valuable building block or intermediate in the synthesis and development of novel therapeutic agents, particularly in oncology and neuropharmacology. This product is supplied with a typical purity of 95% and is intended for research purposes only. It is not intended for diagnostic or therapeutic use. Researchers can order this compound in various quantities, with global shipping options available .

Properties

IUPAC Name

N-[3-[1-(methylamino)ethyl]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12(17-2)14-9-6-10-15(11-14)18-16(19)13-7-4-3-5-8-13/h3-12,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXDSANNXWWKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(methylamino)ethyl]phenyl}benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(methylamino)ethyl]phenyl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted benzamide compounds.

Scientific Research Applications

N-{3-[1-(methylamino)ethyl]phenyl}benzamide has numerous scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[1-(methylamino)ethyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Features a benzamide core with a 3-methylphenyl group and a 2-hydroxy-1,1-dimethylethyl substituent.
  • Synthesis: Prepared via amidation of 3-methylbenzoic acid or its chloride with 2-amino-2-methyl-1-propanol. Characterized by X-ray crystallography, NMR, and elemental analysis .

2-Aminothiazole Sulfonamide Derivatives

  • Structure: Benzamide derivatives with thiazole and triazole sulfonamide substituents (e.g., 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide).
  • Key Difference: The thiazole-sulfonamide moiety introduces distinct electronic and steric effects compared to the methylaminoethyl group in the target compound.

Cyclic Diamino Benzamide Derivatives

  • Structure: Includes compounds like N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide.
  • Applications : Designed as D3 receptor ligands, with modifications to enhance blood-brain barrier penetration .
  • Key Difference: The piperazine-ethoxyethyl chain and thiophenyl group confer different pharmacokinetic profiles compared to the simpler methylaminoethyl substituent.

HDAC Inhibitors (e.g., (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide)

  • Structure: A benzamide derivative with a pyridazinone scaffold and dimethylaminomethylphenyl group.
  • Bioactivity: Exhibits potent Class I histone deacetylase (HDAC) inhibition and antitumor activity in xenograft models .
  • Key Difference: The pyridazinone and fluorophenyl groups enhance HDAC selectivity, unlike the methylaminoethyl group in the target compound.

Data Table: Comparative Analysis of Benzamide Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications/Activities Synthesis Method Reference ID
N-{3-[1-(Methylamino)ethyl]phenyl}benzamide 3-(Methylaminoethyl)phenyl ~270.34 (estimated) Hypothetical kinase/HDAC inhibition Not reported in evidence N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylphenyl, 2-hydroxy-1,1-dimethylethyl 221.29 Metal-catalyzed C–H functionalization Amidation of benzoic acid
2-Aminothiazole sulfonamide derivatives Thiazole-triazole sulfonamide ~350–400 Kinase/protease inhibition Multi-step organic synthesis
Cyclic diamino benzamide derivatives Piperazine-ethoxyethyl, thiophenyl ~450–500 D3 receptor modulation Amidation and alkylation
HDAC inhibitor (S)-derivative Pyridazinone, fluorophenyl ~520.56 Anticancer (HDAC inhibition) Scaffold-based design

Research Findings and Implications

  • Synthetic Challenges: The methylaminoethyl group in the target compound may require specialized amidation or reductive amination steps, as seen in analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Polarity and Solubility: The methylaminoethyl group likely increases water solubility compared to bulkier substituents (e.g., thiophenyl or pyridazinone), affecting bioavailability.

Biological Activity

N-{3-[1-(methylamino)ethyl]phenyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a benzamide core with a methylamino ethyl side chain. Its molecular formula is C_{17}H_{20}N_2O, and it has a molecular weight of approximately 284.35 g/mol. The presence of the methylamino group may influence its pharmacokinetic properties and biological activity.

Antiparasitic Activity

Research indicates that compounds similar to this compound have demonstrated potent antiparasitic activity. For instance, studies on related benzamides have shown significant efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One study reported an analogue with an EC50 value of 0.001 μM, highlighting the potential for similar derivatives to exhibit strong antiparasitic effects .

Table 1: Antiparasitic Activity of Related Benzamides

CompoundEC50 (μM)Selectivity Ratio (T. brucei/Mammalian Cells)Oral Bioavailability (%)
Compound 730.001>30Good
This compoundTBDTBDTBD

Anticancer Properties

Benzamide derivatives have also been explored for their anticancer properties. A series of polyaminobenzamides were synthesized and evaluated for their effects on cancer cell lines, demonstrating varying degrees of cytotoxicity . The presence of specific functional groups influenced their potency against different cancer types.

Table 2: Cytotoxicity Data of Polyaminobenzamides

CompoundIC50 (μM)Cell Line Tested
Compound A5.0HT-29
Compound B10.0Jurkat
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression and cellular proliferation .

Case Studies

In one notable case study, researchers investigated the pharmacokinetics and efficacy of related benzamide compounds in vivo. The study found that compounds with a similar structure exhibited favorable absorption and distribution characteristics, which are essential for effective treatment outcomes in parasitic infections .

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